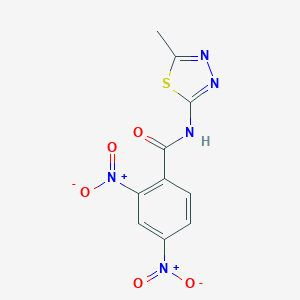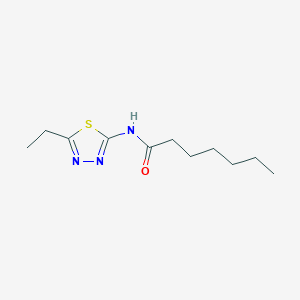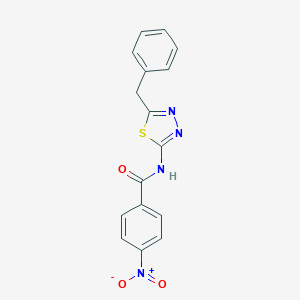![molecular formula C45H26N6O6 B392054 2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B392054.png)
2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound characterized by multiple fused ring structures and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of isoindole derivatives with quinazoline derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline-quinone derivatives, while reduction reactions could produce dihydroquinazoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with various biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features enable it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
Uniqueness
Compared to similar compounds, 2-[6-{[3-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-4-OXO-2-PHENYL-3,4-DIHYDRO-6-QUINAZOLINYL]METHYL}-4-OXO-2-PHENYL-3(4H)-QUINAZOLINYL]-1H-ISOINDOLE-1,3(2H)-DIONE stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
特性
分子式 |
C45H26N6O6 |
|---|---|
分子量 |
746.7g/mol |
IUPAC名 |
2-[6-[[3-(1,3-dioxoisoindol-2-yl)-4-oxo-2-phenylquinazolin-6-yl]methyl]-4-oxo-2-phenylquinazolin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C45H26N6O6/c52-40-30-15-7-8-16-31(30)41(53)50(40)48-38(28-11-3-1-4-12-28)46-36-21-19-26(24-34(36)44(48)56)23-27-20-22-37-35(25-27)45(57)49(39(47-37)29-13-5-2-6-14-29)51-42(54)32-17-9-10-18-33(32)43(51)55/h1-22,24-25H,23H2 |
InChIキー |
YWVWUKXAIVZAIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)CC4=CC5=C(C=C4)N=C(N(C5=O)N6C(=O)C7=CC=CC=C7C6=O)C8=CC=CC=C8)C(=O)N2N9C(=O)C1=CC=CC=C1C9=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL 4-[4-(2-ETHOXY-2-OXOETHOXY)-3-METHOXYPHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B391972.png)
![4-(2,4-ditert-pentylphenoxy)-N-{4-[5-oxo-4-(1-phenyl-1H-tetraazol-5-yl)-3-(1-piperidinyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}butanamide](/img/structure/B391973.png)

![(4Z)-1-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B391978.png)
![1-[3'-(3-CHLOROPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391979.png)
![1-Phenyl-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391981.png)
![1-[3'-(4-BROMOPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391983.png)
![1-({1-[1-(4-CHLOROPHENOXY)-3,3-DIMETHYL-1-(1H-1,2,4-TRIAZOL-1-YL)BUTAN-2-YL]-1H-1,2,3,4-TETRAZOL-5-YL}(PHENYL)METHYL)PIPERIDINE](/img/structure/B391984.png)

![1-(4-Tert-butylphenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B391987.png)


![1-[3'-(3-CHLORO-2-METHYLPHENYL)-4-METHYL-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B391993.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B391995.png)
